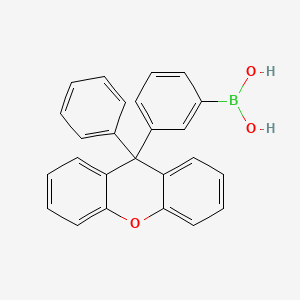
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid: is an organic compound with the molecular formula C25H19BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-xanthen-9-ol with phenylboronic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under inert conditions to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Imaging: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential in the development of new drugs, particularly in cancer therapy.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry:
Materials Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.
Electronics: Used in the development of organic electronic devices[][9].
Mecanismo De Acción
The mechanism of action of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
- (9-Phenyl-9H-carbazol-3-yl)boronic acid
- (9-Phenyl-9H-xanthen-9-yl)boronic acid
- (9-Phenyl-9H-fluoren-9-yl)boronic acid
Comparison:
- (9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar in structure but contains a carbazole moiety instead of a xanthene moiety. It is used in similar applications but may exhibit different reactivity and stability .
- (9-Phenyl-9H-xanthen-9-yl)boronic acid: Very similar in structure but lacks the phenyl group on the boronic acid. It may have different solubility and reactivity properties.
- (9-Phenyl-9H-fluoren-9-yl)boronic acid: Contains a fluorene moiety, which can affect its electronic properties and reactivity compared to the xanthene derivative.
Conclusion
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and diagnostic tools.
Propiedades
Fórmula molecular |
C25H19BO3 |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
[3-(9-phenylxanthen-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C25H19BO3/c27-26(28)20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)29-24-16-7-5-14-22(24)25/h1-17,27-28H |
Clave InChI |
MNMXONRIDHXGMK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



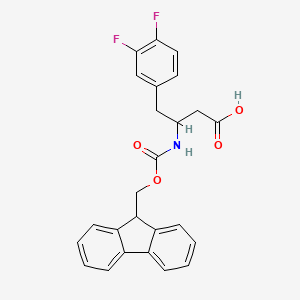
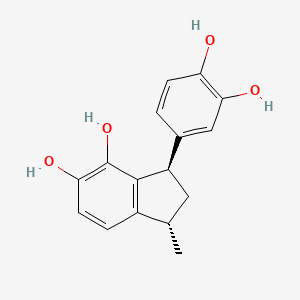

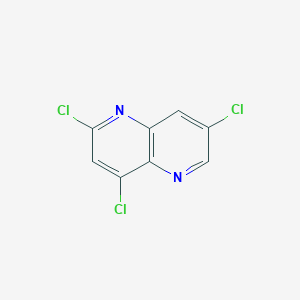
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
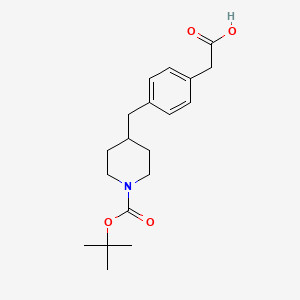
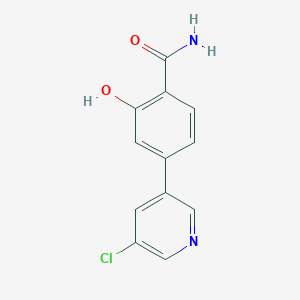

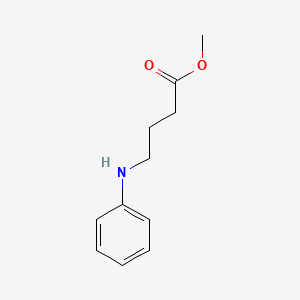
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)


![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
